(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
Description
(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a combination of halogenated aromatic rings and a triazole moiety
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4O/c1-19-8-17-18-13(19)12-3-2-6-20(12)14(21)10-5-4-9(16)7-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODVIMKKHTUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2C(=O)C3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene and 4-methyl-1,2,4-triazole.
Formation of Pyrrolidine Intermediate: The 4-methyl-1,2,4-triazole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidin-1-yl intermediate.
Coupling Reaction: The pyrrolidin-1-yl intermediate is then coupled with 2-bromo-4-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired methanone compound.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic rings can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole moiety.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical research.
Medicine
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, affecting enzyme activity. The halogenated aromatic rings can interact with hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)-[2-(1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone: Lacks the methyl group on the triazole ring.
(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,3-triazol-3-yl)pyrrolidin-1-yl]methanone: Features a different triazole isomer.
Uniqueness
The presence of both bromine and chlorine atoms on the aromatic ring, combined with the specific triazole and pyrrolidine moieties, gives the compound unique electronic and steric properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of (2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
